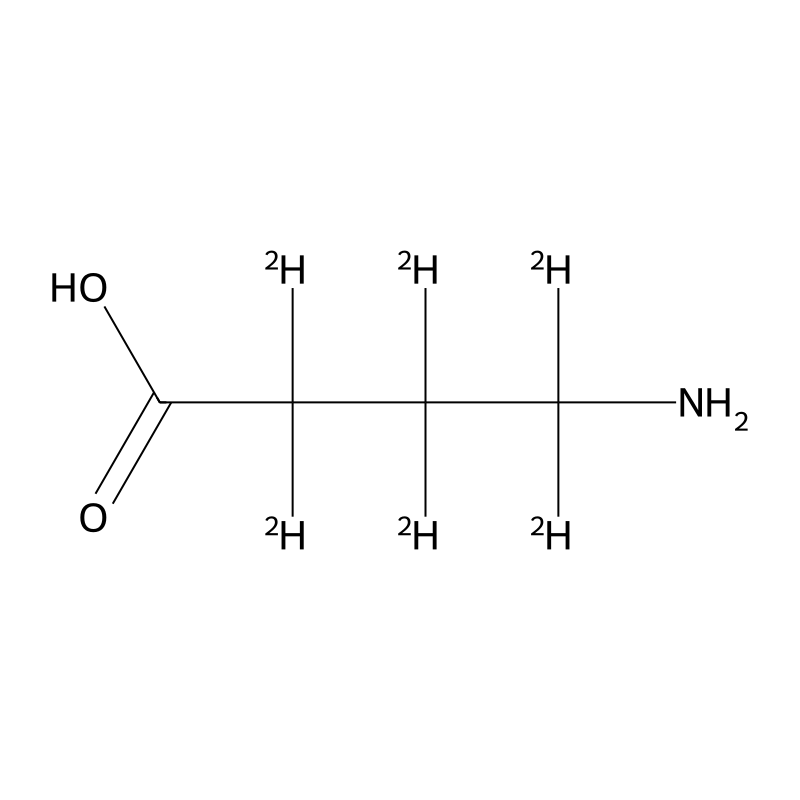4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Isotopically Labeled Neurotransmitter:
4-Aminobutyric acid-2,2,3,3,4,4-d6, also known as GABA-d6, is an isotopically labeled version of the neurotransmitter gamma-aminobutyric acid (GABA). The "d6" notation indicates that all six hydrogen atoms on the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution allows researchers to track the movement and metabolism of GABA in the body and brain using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Studying GABAergic Systems:
GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in various functions like regulating neuronal excitability, motor control, and anxiety. GABA-d6 is a valuable tool for studying GABAergic systems due to its several advantages:
- Reduced signal interference: Deuterium atoms have different magnetic properties compared to hydrogen, leading to distinct NMR signals. This allows researchers to differentiate GABA-d6 from endogenous (naturally occurring) GABA, facilitating the study of its metabolism and interaction with other molecules .
- Retention of biological activity: Replacing hydrogen with deuterium minimally affects the molecule's overall structure and function. Therefore, GABA-d6 retains its ability to bind to GABA receptors and exert its inhibitory effects, making it a reliable substitute for studying GABAergic signaling pathways .
Applications in Neuroscience Research:
GABA-d6 has diverse applications in neuroscience research, including:
- Investigating GABAergic dysfunction in neurological disorders: By tracking GABA-d6 levels and metabolism in the brain, researchers can gain insights into the role of GABAergic dysfunction in various neurological disorders like epilepsy, Parkinson's disease, and Alzheimer's disease .
- Understanding the effects of drugs on GABAergic signaling: GABA-d6 can be used to assess the impact of drugs on GABAergic transmission, aiding in the development of novel therapeutic strategies for neurological and psychiatric conditions .
- Studying the pharmacokinetics of GABAergic drugs: GABA-d6 can be employed to track the absorption, distribution, metabolism, and excretion of GABAergic drugs, aiding in optimizing their therapeutic potential and minimizing side effects .
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-amino butanoic acid, characterized by the presence of six deuterium atoms replacing hydrogen atoms in its molecular structure. Its molecular formula is CHN\O, with a molecular weight of approximately 110.15 g/mol . This compound is notable for its isotopic labeling, which is often utilized in various scientific applications, particularly in studies requiring precise tracking of molecular behavior.
The chemical reactivity of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is similar to that of its non-deuterated counterpart. It can participate in typical amino acid reactions such as:
- Acid-base reactions: The amino group can act as a base, while the carboxylic acid group can donate protons.
- Peptide bond formation: It can react with carboxylic acids or activated esters to form peptides.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding amine.
The presence of deuterium may influence reaction kinetics and mechanisms due to the kinetic isotope effect.
The applications of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid include:
- Research in Metabolism: Its deuterated form allows for tracking in metabolic studies.
- Pharmaceutical Development: Used in drug formulation where isotopic labeling is beneficial for understanding drug metabolism.
- Analytical Chemistry: Serves as a standard or reference compound in mass spectrometry and NMR spectroscopy.
Interaction studies involving 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid are crucial for understanding its biological role. These studies may focus on:
- Binding Affinities: Investigating how well it binds to specific receptors or enzymes compared to non-deuterated forms.
- Metabolic Pathways: Tracking how this compound is metabolized within biological systems using isotopic labeling techniques.
Such studies contribute to a deeper understanding of its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Aminobutyric Acid | CHN\O | Non-deuterated version; neurotransmitter role |
| L-2-Aminobutyric Acid-d6 | CHN\O | Deuterated form; used in metabolic studies |
| 4-(Methyl-d3-amino)butyric Acid | CHN\O | Methyl group substitution; different isotopic labeling |
The uniqueness of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid lies in its specific deuteration pattern and potential applications in tracing biological processes that other similar compounds may not provide due to their different isotopic compositions or structural variations.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








